![molecular formula C10H8BrNO3 B15207032 2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
2-(Bromomethyl)benzo[d]oxazole-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)benzo[d]oxazole-4-acetic acid is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-4-acetic acid typically involves the bromination of benzo[d]oxazole derivatives. One common method is the bromination of 2-methylbenzo[d]oxazole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-4-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used for oxidation reactions. These reactions are usually performed in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used. These reactions are carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include methyl and other reduced derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)benzo[d]oxazole-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-4-acetic acid involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which can have therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)benzo[d]oxazole
- 2-(Fluoromethyl)benzo[d]oxazole
- 2-(Iodomethyl)benzo[d]oxazole
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-4-acetic acid is unique due to its specific bromomethyl group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, its biological activity may differ due to the size and electronegativity of the bromine atom.
Propiedades
Fórmula molecular |
C10H8BrNO3 |
|---|---|
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
2-[2-(bromomethyl)-1,3-benzoxazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-5-8-12-10-6(4-9(13)14)2-1-3-7(10)15-8/h1-3H,4-5H2,(H,13,14) |
Clave InChI |
JZSVNYQYQDDUSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)CBr)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


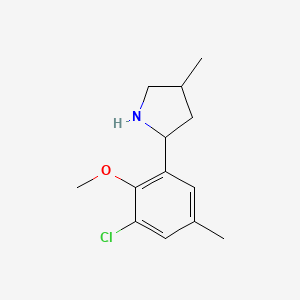
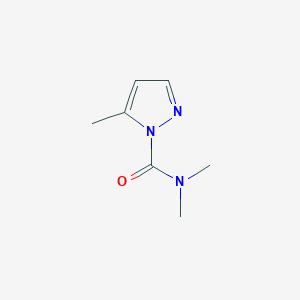
![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)
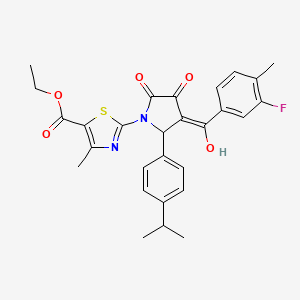
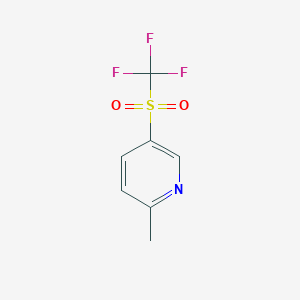
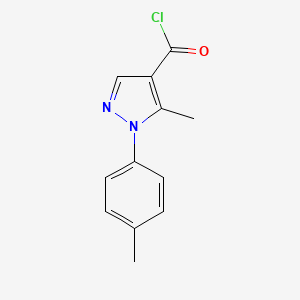
![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
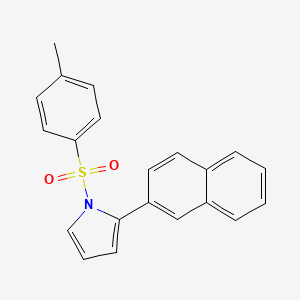
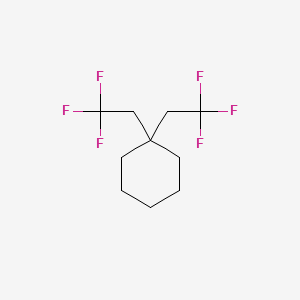
![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
![[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B15207012.png)
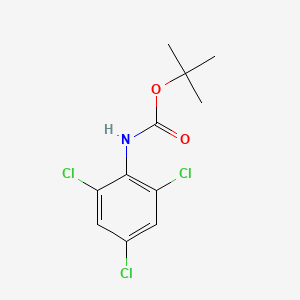
![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)
![2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
